4-Bromo-2-methyl-n-(6-methyl-2-pyridyl)benzenesulfonamide
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Overview
Description
4-Bromo-2-methyl-n-(6-methyl-2-pyridyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyridyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-n-(6-methyl-2-pyridyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the aromatic ring.
Coupling Reaction: The attachment of the pyridyl group to the benzenesulfonamide core.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridyl group can be involved in various coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may be used to study enzyme inhibition mechanisms.
Drug Development: It can serve as a lead compound in the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making the compound a potential candidate for antimicrobial drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-n-(6-methyl-2-pyridyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. The bromine and pyridyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-2-methyl-6-nitroaniline
- 4-Bromo-N-(6-methylpyridin-2-yl)benzamide
Comparison:
- 4-Bromo-2-methyl-6-nitroaniline: This compound has a nitro group instead of a sulfonamide group, which affects its reactivity and applications.
- 4-Bromo-N-(6-methylpyridin-2-yl)benzamide: This compound has a benzamide group instead of a sulfonamide group, leading to different chemical properties and biological activities.
Uniqueness: 4-Bromo-2-methyl-n-(6-methyl-2-pyridyl)benzenesulfonamide is unique due to the presence of both a sulfonamide group and a pyridyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C13H13BrN2O2S |
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Molecular Weight |
341.23 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-8-11(14)6-7-12(9)19(17,18)16-13-5-3-4-10(2)15-13/h3-8H,1-2H3,(H,15,16) |
InChI Key |
DQZHWDQTLLEONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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